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Compound of Interest

Compound Name: 4-(Benzyloxy)benzaldehyde

Cat. No.: B128563

This guide provides a comprehensive overview of the spectroscopic data for 4-
(Benzyloxy)benzaldehyde, a key intermediate in various chemical syntheses. The following
sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis.

Spectroscopic Data Summary

The empirical formula for 4-(Benzyloxy)benzaldehyde is C14H1202, with a molecular weight of
212.24 g/mol . The following tables summarize the key spectroscopic data obtained for this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (400 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.88 S 1H Aldehyde (-CHO)
Aromatic (ortho to -
7.83 d 2H
CHO)
Phenyl group of
7.42 m 5H yigrotp
benzyl
Aromatic (ortho to -
7.07 d 2H
OCHz2)
5.14 S 2H Methylene (-OCHz)
13C NMR (100 MHz, CDCls)
Chemical Shift (6) ppm Assignment
190.7 Aldehyde Carbonyl (C=0)
163.8 Aromatic (C-O)
136.0 Aromatic (ipso-C of benzyl)
131.9 Aromatic (CH, ortho to -CHO)
129.8 Aromatic (ipso-C of benzaldehyde)
128.7 Aromatic (CH of benzyl)
128.3 Aromatic (CH of benzyl)
127.5 Aromatic (CH of benzyl)
115.1 Aromatic (CH, ortho to -OCH:)
70.1 Methylene (-OCHz2)

Infrared (IR) Spectroscopy
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The IR spectrum of 4-(Benzyloxy)benzaldehyde exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm~?) Intensity Assignment
~3060 Medium Aromatic C-H Stretch
Aldehyde C-H Stretch (Fermi
~2850, ~2750 Weak
doublet)
Carbonyl (C=0) Stretch of
~1700 Strong

Aldehyde

~1600, ~1580, ~1510

Medium-Strong

Aromatic C=C Bending

~1250, ~1160 Strong Aryl Ether C-O Stretch
Monosubstituted Benzene C-H
~740, ~690 Strong )
Bending
Mass Spectrometry (MS)
The mass spectrum was obtained via electron ionization (El).
mlz Relative Intensity (%) Assignment
212 10.7 [M]* (Molecular lon)
C7H7]* (Tropylium ion, Base
91 100.0 [C7Ha]™ (Tropy
Peak)
65 9.5 [CsHs]*
92 8.2 [C7Hs]*
213 1.6 [M+1]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic

data.
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NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 4-(Benzyloxy)benzaldehyde was
dissolved in ~0.7 mL of deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as
an internal standard (O ppm). The solution was transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.
o Data Acquisition:

o For *H NMR, 16 scans were acquired with a relaxation delay of 1 second.

o For 3C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

o Data Processing: The raw data was Fourier transformed, and the resulting spectra were
phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of solid 4-(Benzyloxy)benzaldehyde was placed
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: The spectrum was recorded using a Fourier-transform infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum was obtained by averaging 32 scans at a resolution of 4
cm~1, A background spectrum of the clean ATR crystal was recorded prior to the sample
analysis and subtracted from the sample spectrum.

o Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe.

e Instrumentation: An electron ionization (El) mass spectrometer was used.

¢ lonization: The sample was ionized using a 70 eV electron beam.
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* Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer.

+ Detection: lons were detected by an electron multiplier, and the signal was processed to
generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-(Benzyloxy)benzaldehyde.

Sample Preparation

4-(Benzyloxy)benzaldehyde

Dissolve in Prepare Solid Prepare for
CDCI3 for NMR for IR (ATR) MS (Direct Inlet)

Data Acquisition

Mass Spectrometer

(EN)

AR S el Bl s FTIR Spectrometer
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Data Processing & Analysis

Fourier Transform, Background Subtraction, Identify Molecular lon
Peak Integration Peak Identification & Fragmentation Pattern

Structural Elucidation

Confirm Structure of
4-(Benzyloxy)benzaldehyde
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 4-(Benzyloxy)benzaldehyde.

» To cite this document: BenchChem. [Spectroscopic Analysis of 4-(Benzyloxy)benzaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128563#spectroscopic-data-for-4-benzyloxy-
benzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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